2-(2-Naphthalen-1-yloxyethylamino)ethanol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthalen-1-yloxyethylamino)ethanol;oxalic acid is a compound that combines the properties of both 2-(2-Naphthalen-1-yloxyethylamino)ethanol and oxalic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the naphthalene ring and the ethanolamine moiety in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthalen-1-yloxyethylamino)ethanol typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthalen-1-yloxy)ethanol. This intermediate is then reacted with ethylenediamine to yield 2-(2-Naphthalen-1-yloxyethylamino)ethanol. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The addition of oxalic acid to the final product can be achieved through a simple acid-base reaction, where oxalic acid is dissolved in water and added to the ethanolamine derivative .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthalen-1-yloxyethylamino)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Thionyl chloride, pyridine, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Chlorides, other substituted derivatives.
Scientific Research Applications
2-(2-Naphthalen-1-yloxyethylamino)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Naphthalen-1-yloxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The ethanolamine moiety can interact with enzymes and receptors, modulating their activity . The addition of oxalic acid can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)ethanol: Similar structure but lacks the ethanolamine moiety, resulting in different chemical properties and applications.
2-(Naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of the ethanolamine moiety, leading to different reactivity and uses.
Uniqueness
2-(2-Naphthalen-1-yloxyethylamino)ethanol is unique due to the presence of both the naphthalene ring and the ethanolamine moiety, which confer distinct chemical and biological properties. The addition of oxalic acid further enhances its solubility and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-naphthalen-1-yloxyethylamino)ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.C2H2O4/c16-10-8-15-9-11-17-14-7-3-5-12-4-1-2-6-13(12)14;3-1(4)2(5)6/h1-7,15-16H,8-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGWEHCEOKDIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNCCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.